molecular formula C12H25NS4 B14186280 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane CAS No. 928844-46-6

7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane

Cat. No.: B14186280
CAS No.: 928844-46-6
M. Wt: 311.6 g/mol
InChI Key: FNOBFOVATSSKQX-UHFFFAOYSA-N
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Description

7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane is a macrocyclic compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method involves the reaction of 1,4,10,13-tetrathia-7-azacyclohexadecane with methyl iodide under basic conditions to introduce the methyl group at the 7-position. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides can react with the nitrogen atom under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.

    Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, where the compound can stabilize transition states and enhance reaction rates.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with oxygen atoms instead of sulfur.

    1,4,7,10-Tetraazacyclododecane: A similar compound with nitrogen atoms in the macrocyclic ring.

Uniqueness

7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties such as higher affinity for certain metal ions and unique redox behavior. This makes it particularly valuable in applications requiring strong and stable metal ion coordination.

Properties

CAS No.

928844-46-6

Molecular Formula

C12H25NS4

Molecular Weight

311.6 g/mol

IUPAC Name

7-methyl-1,4,10,13-tetrathia-7-azacyclohexadecane

InChI

InChI=1S/C12H25NS4/c1-13-3-7-16-11-9-14-5-2-6-15-10-12-17-8-4-13/h2-12H2,1H3

InChI Key

FNOBFOVATSSKQX-UHFFFAOYSA-N

Canonical SMILES

CN1CCSCCSCCCSCCSCC1

Origin of Product

United States

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